N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide
Description
N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a heterocyclic compound featuring a pyrazolo[3,4-b]pyridinone core fused with a tetrahydro-1H-pyridine ring and substituted with a 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide group. The pyrazolo-pyridinone moiety is a privileged scaffold in medicinal chemistry, known for its hydrogen-bonding capabilities due to the carbonyl and NH groups, which enhance interactions with biological targets such as kinases or G-protein-coupled receptors (GPCRs) . While direct pharmacological data for this compound are unavailable in the provided evidence, structurally related molecules in the evidence (e.g., ) suggest applications in CNS disorders or enzyme inhibition.
Properties
IUPAC Name |
N-(1,5-dimethyl-6-oxo-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-3-yl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4/c1-9-7-10-14(20-21(2)15(10)19-16(9)22)18-17(23)13-8-24-11-5-3-4-6-12(11)25-13/h3-6,9,13H,7-8H2,1-2H3,(H,19,22)(H,18,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLRJRKXFYFBVFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(NC1=O)N(N=C2NC(=O)C3COC4=CC=CC=C4O3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(1,5-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological effects, and mechanisms of action based on diverse scientific literature.
Chemical Structure and Properties
The compound's structure can be represented as follows:
Molecular Formula: C22H20N4O3
Molecular Weight: 388.427 g/mol
This compound belongs to the class of pyrazolo[3,4-b]pyridines and is characterized by a complex arrangement that contributes to its biological activity.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities including:
- Anticancer Activity: Pyrazolo derivatives have been shown to inhibit cancer cell proliferation. For instance, studies on related compounds indicate that they can act as selective protein kinase inhibitors which are crucial in cancer therapy .
- Enzymatic Inhibition: The compound may exhibit inhibitory effects on specific enzymes such as cyclin-dependent kinases (CDKs) and other kinases involved in cell cycle regulation and signal transduction pathways .
Table 1: Summary of Biological Activities
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:
- Kinase Inhibition: The pyrazolo[3,4-b]pyridine scaffold allows for the binding to ATP-binding sites of kinases. This interaction prevents the phosphorylation of target proteins critical for cell cycle progression and survival.
- Reactive Oxygen Species (ROS) Modulation: Some studies suggest that compounds in this class may influence oxidative stress pathways by modulating ROS levels within cells .
Case Studies
Several case studies have highlighted the efficacy of pyrazolo derivatives:
- Case Study 1: A study demonstrated that a similar pyrazolo compound significantly reduced tumor growth in xenograft models through the inhibition of specific kinases involved in tumorigenesis .
- Case Study 2: Another investigation revealed neuroprotective effects in models of neurodegeneration where the compound reduced neuronal apoptosis and improved cognitive function parameters.
Comparison with Similar Compounds
Pyrazolo-Pyridinone Derivatives
The target compound’s pyrazolo[3,4-b]pyridinone core is distinct from analogues in the evidence. For example:
- : N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide replaces the pyridinone ring with an oxadiazole group.
- : N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1-(2-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide features a pyrrolo-pyrazine core, which may enhance π-π stacking interactions compared to the target compound’s planar pyrazolo-pyridinone .
Thiazolo-Pyrimidines and Pyrimidoquinazolines ()
Compounds 11a and 11b (thiazolo[3,2-a]pyrimidines) and compound 12 (pyrimido[2,1-b]quinazoline) share fused heterocyclic systems but differ in substitution patterns. For example:
- Compound 11a : Contains a 2,4,6-trimethylbenzylidene group, increasing steric bulk and lipophilicity (logP ~3.5 estimated) compared to the target compound’s dihydrobenzodioxine carboxamide.
- Compound 12 : A pyrimidoquinazoline with a nitrile group, which may enhance electrophilicity and reactivity toward nucleophilic residues in enzymes.
Physicochemical Properties
The target compound’s higher molecular weight and dihydrobenzodioxine group suggest greater polarity compared to ’s oxadiazole derivative. The absence of a fluorophenyl group (cf.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
